1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride
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Overview
Description
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization of appropriate precursors or functionalization of preformed pyrrolidine rings.
Introduction of the 4-Fluoro-2-nitrophenyl Group: This step involves the substitution of the pyrrolidine ring with the 4-fluoro-2-nitrophenyl group under specific reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt, which is often achieved by treating the amine with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine and nitro positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of novel biologically active molecules.
Material Science: It is utilized in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the 4-fluoro-2-nitrophenyl group contribute to its binding affinity and selectivity towards these targets . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride can be compared with other similar compounds, such as:
5-Fluoro-2-(pyrrolidin-1-yl)nitrobenzene: Similar structure but different substitution pattern.
4-Fluoro-2-nitro-1-(pyrrolidin-1-yl)benzene: Another structural isomer with different properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-7-1-2-9(10(5-7)14(15)16)13-4-3-8(12)6-13;/h1-2,5,8H,3-4,6,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNZBBZJXVFLNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1N)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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